molecular formula C14H14N4O2S B4501425 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B4501425
M. Wt: 302.35 g/mol
InChI Key: GVXQPYGGCPCHCI-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and an indole moiety at position 2. The indole is further substituted with a methyl group at position 1 and a carboxamide at position 3. The (2Z)-configuration indicates the spatial arrangement of substituents around the thiadiazole-imine bond, which may influence molecular interactions and bioactivity .

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-18-6-5-9-7-10(3-4-11(9)18)13(19)15-14-17-16-12(21-14)8-20-2/h3-7H,8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXQPYGGCPCHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Indole Carboxamide Formation: The final step involves the coupling of the methoxymethyl-thiadiazole intermediate with 1-methylindole-5-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to analogs with modifications on the thiadiazole and indole rings (Table 1).

Table 1: Structural Comparison of Thiadiazole-Indole Derivatives

Compound Name/ID Thiadiazole Substituents Indole Substituents Melting Point (°C) Molecular Formula Notable Features
Target Compound 5-(methoxymethyl), (2Z) 1-methyl, 5-carboxamide N/A N/A Z-configuration, methoxymethyl group
1-Benzyl analog () 5-methyl, (2E) 1-benzyl, 5-carboxamide N/A C₁₉H₁₆N₄OS E-configuration, benzyl group
11a () 5-acetyl, 3-phenyl Chromenone (non-indole) 214–216 C₂₃H₁₈N₄O₃S Chromenone core, acetyl substituent
8a () 5-acetyl, 3-phenyl Benzamide (non-indole) 290 C₂₃H₁₈N₄O₂S Pyridinyl group, dual C=O bonds
6f () 5-acetyl, 3-(4-chlorophenyl) Thieno[2,3-b]thiophene >295 C₃₄H₂₀Cl₂N₆O₄S₄ Bis-thiadiazole, chlorophenyl groups

Key Observations :

  • Substituent Effects : The methoxymethyl group in the target compound may enhance solubility compared to hydrophobic substituents like benzyl () or phenyl ().
  • Configuration : The Z-configuration (vs. E in ) could alter binding affinity in biological systems due to spatial differences .
  • Core Modifications: Chromenone (11a) and thienothiophene (6f) cores diverge from the indole structure, impacting π-π stacking and electronic properties .

Physical Properties

  • Melting Points : Thiadiazole derivatives exhibit broad melting ranges (160°C to >300°C). Higher melting points correlate with rigid substituents (e.g., acetyl in 8a, 290°C) or fused aromatic systems (e.g., 6f, >295°C) . The target compound’s methoxymethyl group may lower its melting point relative to these analogs due to reduced crystallinity.

Spectral and Analytical Data

  • IR Spectroscopy : C=O stretches in carboxamide analogs (e.g., 8a, 8b) appear at ~1605–1719 cm⁻¹, consistent with the target compound’s expected carboxamide peak .
  • NMR : Methoxymethyl protons (OCH₃) would resonate at δ ~3.3–3.5, distinct from methyl (δ ~2.5) or benzyl (δ ~4.5–5.0) groups in analogs .

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₄H₁₄N₆O₃S
  • Molecular Weight : 346.37 g/mol
  • CAS Number : 1190264-47-1

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is recognized for its antimicrobial properties. Various derivatives have shown effectiveness against a range of pathogens. For instance, compounds derived from this scaffold exhibit significant antibacterial and antifungal activities. Research indicates that the presence of a thiadiazole ring enhances the bioactivity by promoting interactions with microbial targets .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

Research has also suggested that derivatives of the thiadiazole moiety possess neuroprotective properties. In experimental models of neurodegenerative diseases, these compounds have demonstrated the ability to reduce oxidative stress and inflammation, contributing to neuronal survival .

Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer effects. One compound showed an IC50 value significantly lower than standard chemotherapeutics in vitro against breast cancer cell lines. The study concluded that modifications on the thiadiazole ring could enhance anticancer activity .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a derivative similar to our compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable bactericidal effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth or cancer cell proliferation.
  • Receptor Modulation : Some compounds may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Oxidative Stress Reduction : The antioxidant properties associated with these compounds can mitigate oxidative damage in cells, particularly in neuroprotective contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide

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